

# VcMMAE-d8 Certificate of Analysis: A Technical Guide

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## Compound of Interest

Compound Name: VcMMAE-d8

Cat. No.: B12382707

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **VcMMAE-d8**, a critical reagent in the development of Antibody-Drug Conjugates (ADCs).

**VcMMAE-d8** is the deuterated isotope of VcMMAE, a drug-linker conjugate composed of the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) and a cathepsin-B cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB).<sup>[1][2]</sup> Due to its isotopic labeling, **VcMMAE-d8** serves as an ideal internal standard for the quantitative analysis of VcMMAE and its payload, MMAE, in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).<sup>[1][3][4]</sup>

## Product Information

A typical Certificate of Analysis for **VcMMAE-d8** will begin with fundamental product identification details. This section ensures traceability and proper handling of the material.

Parameter	Description
Product Name	VcMMAE-d8
Synonyms	MC-Val-Cit-PAB-MMAE-d8; mc-vc-PAB-MMAE-d8
Chemical Formula	C68H97D8N11O15
Molecular Weight	1324.7 g/mol (approximate, may vary slightly with deuteration pattern)
CAS Number	Not typically assigned for deuterated isotopes, the non-deuterated VcMMAE is 646502-53-6[5] [6]
Storage	Typically stored at -20°C for long-term stability[5]
Appearance	A white to off-white solid
Solubility	Soluble in DMSO

## Analytical Data

The core of the CoA provides quantitative data on the purity, identity, and quality of the **VcMMAE-d8** lot. This data is crucial for ensuring the accuracy and reproducibility of experiments where it is used as an internal standard.

## Purity

Purity is a critical parameter, as impurities can interfere with analytical assays. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of **VcMMAE-d8**.

Test	Method	Specification	Result
Purity by HPLC	Reverse-Phase HPLC with UV detection (e.g., at 214 nm and 254 nm)	≥95%	98.7%

## Identity

Confirmation of the chemical structure and mass is essential. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Test	Method	Specification	Result
Mass Spectrometry	Electrospray Ionization Time-of- Flight (ESI-TOF) or Quadrupole	Conforms to the expected mass [M+H] <sup>+</sup>	Conforms
<sup>1</sup> H NMR	500 MHz in DMSO-d <sub>6</sub>	Conforms to the expected chemical shifts and integration	Conforms
<sup>2</sup> H NMR	76 MHz in DMSO	Conforms to the expected deuteration pattern	Conforms

## Impurities

This section details the levels of any detected impurities, such as residual solvents from the synthesis process or related substances.

Test	Method	Specification	Result
Residual Solvents	Gas Chromatography-Mass Spectrometry (GC-MS)	≤0.5%	<0.1%
Related Substances	HPLC or LC-MS	Report individual impurities	Impurity A: 0.2%, Impurity B: 0.1%

## Experimental Protocols

Detailed methodologies are provided to allow other laboratories to replicate the quality control testing and to understand the conditions under which the product was certified.

### High-Performance Liquid Chromatography (HPLC) for Purity

- System: Agilent 1260 Infinity II or equivalent
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection: UV at 214 nm and 254 nm
- Injection Volume: 10 µL
- Sample Preparation: The **VcMMAE-d8** sample is dissolved in DMSO to a final concentration of 1 mg/mL.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity

- LC System: Waters ACQUITY UPLC I-Class or equivalent
- MS System: Waters Xevo G2-XS QToF or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: A rapid linear gradient from 2% to 98% Mobile Phase B over 5 minutes.
- Flow Rate: 0.5 mL/min
- Column Temperature: 50°C
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Range: m/z 100-2000
- Sample Preparation: The sample is diluted to approximately 10  $\mu$ g/mL in a 50:50 mixture of Mobile Phase A and B.

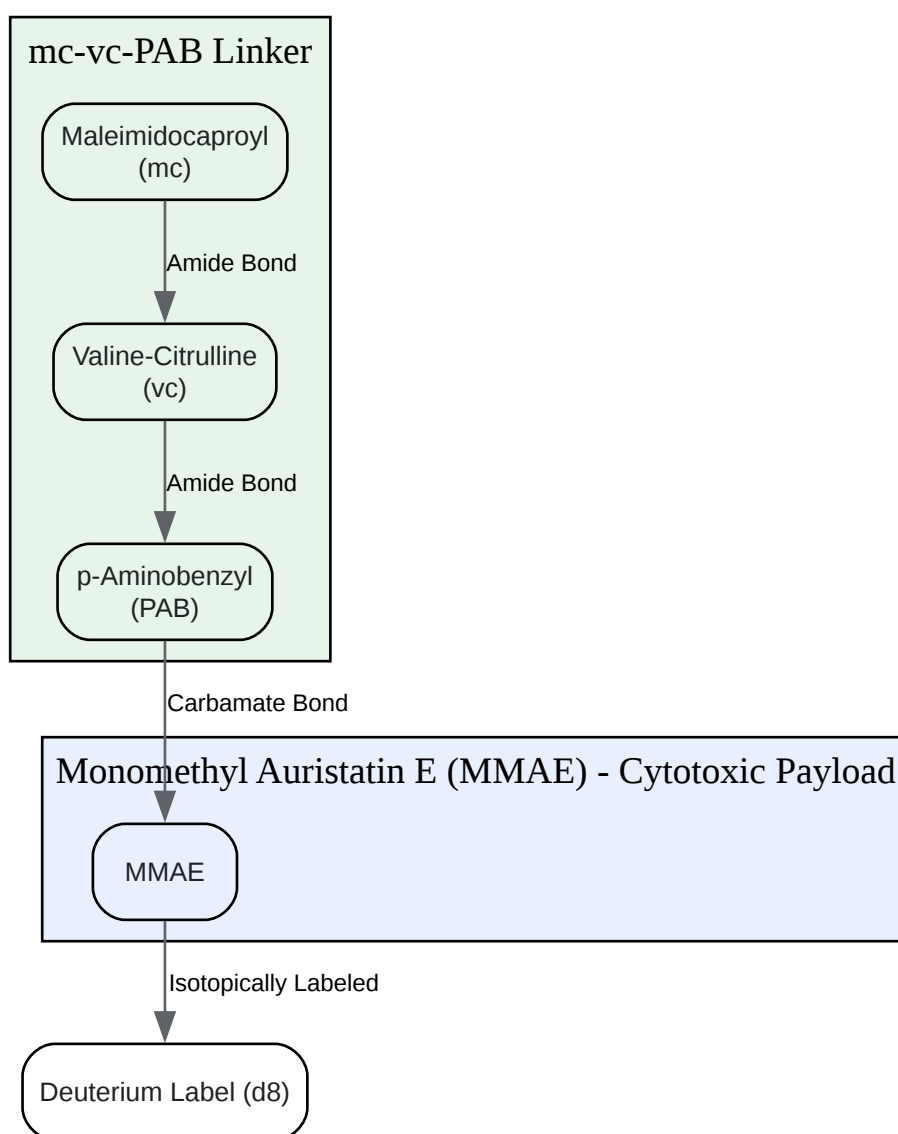
## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure

- Instrument: Bruker Avance III 500 MHz or equivalent
- Solvent: DMSO-d6
- Temperature: 25°C
- $^1\text{H}$  NMR: 16 scans, 1-second relaxation delay
- $^2\text{H}$  NMR: 256 scans, 1-second relaxation delay

- Sample Preparation: Approximately 5 mg of **VcMMAE-d8** is dissolved in 0.7 mL of DMSO-d6.

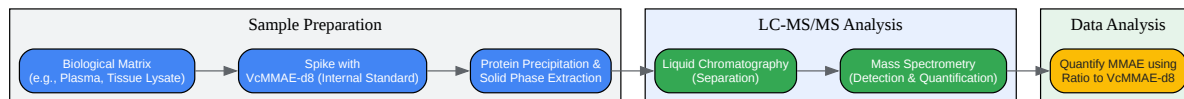
## Visualizations

Diagrams are provided to illustrate key concepts related to **VcMMAE-d8**, its use, and its mechanism of action.



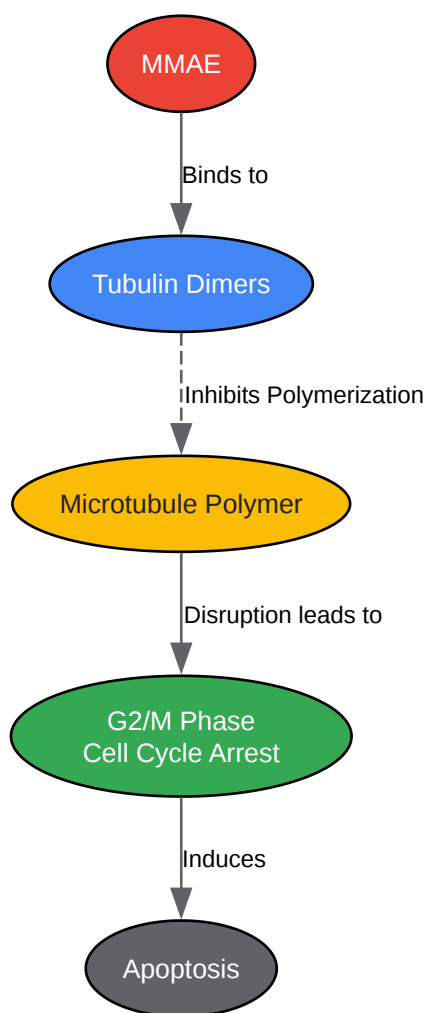
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Caption: Structure of **VcMMAE-d8**.



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Caption: Workflow for MMAE quantification.



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Caption: MMAE mechanism of action.

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